2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide
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Overview
Description
The compound “2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a thieno[2,3-d]pyrimidin-4-yl group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains a methylthio phenyl group, which is a phenyl ring with a methylthio (CH3-S-) substituent, and an acetamide group (CH3-C(=O)-NH2), which is a derivative of acetic acid where the hydroxyl group is replaced by an amine group .
Scientific Research Applications
Anticancer Properties
2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. Preliminary studies indicate that this compound exhibits potent antitumor activity . Further research is needed to elucidate its mechanism of action and potential clinical applications.
Antimicrobial Activity
The thieno[2,3-d]pyrimidine scaffold, present in this compound, has been associated with antibacterial and antifungal properties. Researchers have explored derivatives of this scaffold for their ability to combat microbial infections. While specific studies on our compound are limited, its structural features suggest potential antimicrobial activity .
Cannabinoid Receptor Agonism
Interestingly, some thieno[2,3-d]pyrimidine derivatives exhibit cannabinoid receptor agonist activity. These compounds interact with the endocannabinoid system, which plays a role in pain modulation, appetite regulation, and immune response. Investigating the binding affinity of our compound to cannabinoid receptors could provide valuable insights .
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a signaling molecule involved in various physiological processes. Inhibitors of NO synthase (NOS) have potential therapeutic applications, such as managing inflammation and cardiovascular diseases. Our compound’s structure suggests that it might interfere with NOS activity, but further studies are necessary to confirm this .
Calcium Channel Modulation
Compounds containing the thieno[2,3-d]pyrimidine core have been investigated as calcium channel modulators. These channels play a crucial role in cellular signaling, muscle contraction, and neurotransmission. Our compound’s effects on calcium channels warrant exploration .
Antioxidant Properties
Given the phenyl and thieno[2,3-d]pyrimidine moieties, our compound may possess antioxidant activity. Antioxidants help protect cells from oxidative stress and prevent damage caused by free radicals. Investigating its radical-scavenging potential could reveal its therapeutic relevance .
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Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound interacts with PDE10A, a dual substrate enzyme that catalyses the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A .
Biochemical Pathways
The compound affects the pathways involving cAMP and cGMP, which are well characterised and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances .
Result of Action
The inhibition of PDE10A by the compound leads to changes in the levels of cAMP and cGMP, affecting neuronal signal transduction and synaptic transmission . This can have effects on cognitive, motor, and psychiatric functions .
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-20-11-4-2-10(3-5-11)8-13(19)18-14-12-6-7-21-15(12)17-9-16-14/h2-7,9H,8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSHPFSEWGZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide |
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